molecular formula C17H15ClO3 B3009520 3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1482338-71-5

3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B3009520
CAS RN: 1482338-71-5
M. Wt: 302.75
InChI Key: XLVBMVAQISLZON-RMKNXTFCSA-N
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Description

The compound "3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated ketone moiety and are known for their potential pharmacological properties, including anticancer activities.

Synthesis Analysis

The synthesis of chalcone derivatives typically involves the Claisen-Schmidt condensation reaction, which is a base-catalyzed condensation of an aldehyde with an acetophenone in the presence of a strong base. Although the specific synthesis of "3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one" is not detailed in the provided papers, similar compounds have been synthesized using related methods. For instance, a related compound with dichlorophenyl and trimethoxyphenyl groups was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol .

Molecular Structure Analysis

The molecular structure of chalcone derivatives is characterized by a planar conformation due to the conjugated system of the α,β-unsaturated ketone. The presence of substituents like chloro and methoxy groups can influence the electronic distribution and molecular geometry. For example, the crystal structure of a similar compound, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, showed that the molecule is almost planar and exhibits intramolecular hydrogen bonding .

Chemical Reactions Analysis

Chalcones can undergo various chemical reactions due to their reactive α,β-unsaturated carbonyl system. They can participate in cyclization reactions, Michael additions, and serve as precursors for the synthesis of heterocycles. The presence of electron-donating and electron-withdrawing groups can affect the reactivity of the chalcone molecule. For instance, the presence of a chloro substituent can make the molecule more susceptible to nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcones are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and crystallinity. For example, the crystal packing analysis of a bromophenyl substituted chalcone revealed the presence of halogen bonding, which can influence the crystal packing and stability . The electronic properties, such as HOMO-LUMO gap, can be studied using computational methods like density functional theory (DFT), which provides insights into the molecule's reactivity and optical properties .

Scientific Research Applications

Synthesis and Characterization

  • The isomerisation of a series of related compounds, including 3-(3,4-dimethoxyphenyl) prop-2-en-1-one derivatives, has been carried out, providing insight into the synthesis and structural characterization of these compounds (Tayade & Waghmare, 2016).

Crystal Structure Analysis

  • A study on a cocrystal involving a closely related compound, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, revealed insights into the crystal packing, stabilized by weak intermolecular interactions (Ng et al., 2006).

Electronic Properties and Chemical Reactivity

  • Computational insights on a similar compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, provided information on its molecular structure, electronic properties, and chemical reactivity, utilizing density functional theory methods (Adole et al., 2020).

Vibrational Spectroscopy and Molecular Analysis

  • Research on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a related compound, involved synthesis, IR spectroscopy, and X-ray diffraction studies to understand its molecular structure and vibrational properties (Najiya et al., 2014).

Nonlinear Optical Properties

  • The study of the linear, second, and third order nonlinear optical properties of novel noncentrosymmetric donor-acceptor configure chalcone derivatives, including (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, highlighted their potential in semiconductor devices (Shkir et al., 2019).

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-14-7-8-15(17(11-14)21-2)16(19)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVBMVAQISLZON-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

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